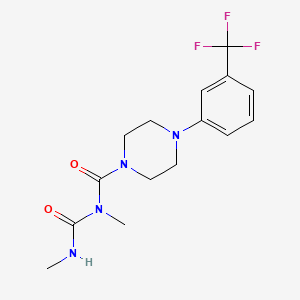
1-(2,4-Dimethylallophanoyl)-4-(m-trifluoromethylphenyl)piperazine
Cat. No. B8644409
Key on ui cas rn:
80712-18-1
M. Wt: 344.33 g/mol
InChI Key: COBRAKDQYDEVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04666911
Procedure details


Into 70 ml of dichloromethane, was dissolved 4.3 g of 1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine and 0.9 g of methyl isocyanate. To the solution, while being stirred and cooled in ice, was added dropwise 3.9 g of anhydrous stannic chloride. After 15 hours of reaction at room temperature, the precipitated matter was collected by filtration and stirred in a mixture of dichloromethane and water. The organic layer was separated and dried over anhydrous sodium sulfate. After removal of the solvent by distillation, the residue was recrystallized from a mixture of ethanol and petroleum ether to obtain 3.2 g (62% yield) of 1-(2,4-dimethylallophanoyl)-4-(m-trifluoromethylphenyl)piperazine.
[Compound]
Name
stannic chloride
Quantity
3.9 g
Type
reactant
Reaction Step One

Name
1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine
Quantity
4.3 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[CH3:21][N:22]=[C:23]=[O:24]>ClCCl>[CH3:1][N:2]([C:23]([NH:22][CH3:21])=[O:24])[C:3]([N:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:18])[F:19])[CH:12]=2)[CH2:9][CH2:10]1)=[O:4]
|
Inputs


Step One
[Compound]
|
Name
|
stannic chloride
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)N1CCN(CC1)C1=CC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C=O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To the solution, while being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 15 hours of reaction at room temperature
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated matter was collected by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred in a mixture of dichloromethane and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from a mixture of ethanol and petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)N1CCN(CC1)C1=CC(=CC=C1)C(F)(F)F)C(=O)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
